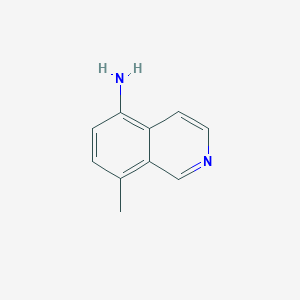

8-Methylisoquinolin-5-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10N2 |

|---|---|

Molecular Weight |

158.20 g/mol |

IUPAC Name |

8-methylisoquinolin-5-amine |

InChI |

InChI=1S/C10H10N2/c1-7-2-3-10(11)8-4-5-12-6-9(7)8/h2-6H,11H2,1H3 |

InChI Key |

GXJLBHNXSRFLSW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=NC=CC2=C(C=C1)N |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Pathways of 8 Methylisoquinolin 5 Amine Analogues

Reactivity of the Isoquinoline (B145761) Ring System

The isoquinoline ring itself is a reactive entity, susceptible to both electrophilic and nucleophilic attacks, allowing for further functionalization of the core structure.

Electrophilic Substitution Reactions on the Isoquinoline Core

The isoquinoline ring system can undergo electrophilic substitution reactions such as halogenation, nitration, and sulfonation. evitachem.com The position of substitution is influenced by the existing substituents on the ring. In the case of isoquinoline itself, electrophilic attack typically occurs on the benzene (B151609) ring portion, preferably at the C5 and C8 positions. arsdcollege.ac.in The presence of the activating amino group and the methyl group in 8-methylisoquinolin-5-amine would further direct incoming electrophiles. For instance, in related aminoisoquinoline quinones, bromination has been shown to occur at the position adjacent to the amino group. nih.gov

C-H Functionalization of Isoquinolines for Diverse Substitutions

The direct functionalization of carbon-hydrogen (C-H) bonds on the isoquinoline scaffold represents a powerful and atom-economical strategy for the synthesis of diverse analogues. This approach circumvents the need for pre-functionalized substrates, which are often required in traditional cross-coupling reactions, thereby streamlining synthetic routes to complex molecules. Transition-metal catalysis, in particular, has enabled the selective activation of otherwise inert C-H bonds, allowing for the introduction of a wide array of substituents.

Recent advancements have focused on developing methodologies that offer high regioselectivity, a critical challenge given the multiple C-H bonds present in the isoquinoline nucleus. For analogues such as this compound, the electronic properties of the existing substituents—the electron-donating methyl and amine groups—are expected to play a significant role in directing the position of further functionalization. These groups generally enhance the electron density of the carbocyclic ring, potentially influencing the site-selectivity of C-H activation.

Regioselective C-H Alkylation

Regioselective C-H alkylation of isoquinolines is a highly sought-after transformation for creating new carbon-carbon bonds. Various catalytic systems have been developed to control the position of alkylation, with notable success in targeting specific sites on the isoquinoline core.

One prominent strategy involves a metal- and activating-group-free approach for the C-4 alkylation of isoquinolines. This method utilizes a nucleophilic reagent, such as benzoic acid, and a vinyl ketone as the electrophile. The proposed mechanism suggests that the addition of benzoic acid at the C-1 position forms a 1,2-dihydroisoquinoline (B1215523) intermediate. This intermediate then acts as a nucleophile, reacting with the vinyl ketone at the C-4 position, followed by the elimination of benzoic acid to yield the C-4 alkylated aromatic isoquinoline. acs.orgnih.gov The reaction demonstrates a tolerance for substituents at the C-5 through C-8 positions. For instance, C-8 substituted isoquinolines have been shown to provide better yields than the unsubstituted parent isoquinoline. acs.org This suggests that analogues of this compound could be viable substrates for this type of transformation, potentially leading to derivatives functionalized at the C-4 position. However, steric hindrance from substituents at the C-1 position can impede the reaction. acs.orgnih.gov

Transition-metal catalysis offers another powerful avenue for regioselective C-H alkylation. For example, palladium-catalyzed C-H functionalization has been employed for the synthesis of substituted isoquinolines. mdpi.comacs.org The electronic nature of substituents on the isoquinoline ring can significantly influence the outcome of these reactions. Electron-donating groups, such as the methyl and amine moieties in this compound, generally render the aromatic system more electron-rich, which can enhance the reactivity towards electrophilic metalation, a key step in many C-H activation cycles. mdpi.comnih.gov In the context of palladium-catalyzed reactions of N-methoxybenzamides, substrates bearing electron-donating groups reacted smoothly to afford the corresponding hydroisoquinolinones in good yields. mdpi.com

The table below summarizes representative examples of C-4 alkylation of substituted isoquinolines using a metal-free approach, which could be extrapolated to analogues of this compound.

Table 1: C-4 Alkylation of Substituted Isoquinolines with Methyl Vinyl Ketone (MVK)

| Entry | Isoquinoline Substituent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | H | 4-(3-oxobutyl)isoquinoline | 68 | acs.org |

| 2 | 8-Methyl | 8-Methyl-4-(3-oxobutyl)isoquinoline | 89 | acs.org |

| 3 | 8-Phenyl | 8-Phenyl-4-(3-oxobutyl)isoquinoline | 92 | acs.org |

| 4 | 8-Bromo | 8-Bromo-4-(3-oxobutyl)isoquinoline | 86 | acs.org |

| 5 | 6-Methoxy | 6-Methoxy-4-(3-oxobutyl)isoquinoline | 78 | acs.org |

| 6 | 7-Methyl | 7-Methyl-4-(3-oxobutyl)isoquinoline | 71 | acs.org |

Data sourced from a study on metal- and activating-group-free C-4 alkylation of isoquinolines. The yields are for isolated products.

Phosphite-Mediated Molecular Editing and Rearrangements

A novel and powerful strategy for the C-H functionalization of isoquinolines involves phosphite-mediated molecular editing. This approach typically begins with the N-alkylation of the isoquinoline, followed by a phosphite-mediated rearrangement of the alkyl group from the nitrogen atom to a carbon atom on the isoquinoline ring. rsc.orgnih.govresearchgate.net This method has proven to be particularly versatile, allowing for sequential and regioselective C-H functionalization.

A significant breakthrough in this area is the development of a photochemical method for the nih.govCurrent time information in Chatham County, US. N-to-C rearrangement of an N-alkyl group to the meta-position (C-4) of the isoquinoline ring. rsc.orgnih.gov This is a notable achievement, as the meta-position is generally difficult to functionalize due to its relative inertness. The reaction proceeds through an N-alkyl isoquinolinium salt, which, upon treatment with a phosphite (B83602) and exposure to light, undergoes a rearrangement to yield the C-4 alkylated product. This process is tolerant of a wide variety of functional groups on both the migrating alkyl group and the isoquinoline core. rsc.org For instance, the reaction tolerates both electron-donating and electron-withdrawing groups on aryl substituents of the migrating group. rsc.org

This phosphite-mediated protocol can be tuned to achieve different regioselectivities. An earlier developed method facilitated a rsc.orgCurrent time information in Chatham County, US. alkyl migration, leading to ortho-C-H alkylation (C-1 position). rsc.orgresearchgate.net The ability to switch the site of alkylation between the ortho and meta positions by modifying the reaction protocol offers a remarkable tool for generating diverse isoquinoline analogues. rsc.org This dual reactivity allows for sequential C-H difunctionalization, including regiodivergent ortho, meta-dialkylations. rsc.orgnih.gov

For an analogue like this compound, the presence of electron-donating groups would likely influence the initial N-alkylation step and the subsequent photochemical rearrangement. While direct studies on this specific compound are not prevalent, the tolerance of the phosphite-mediated method to various substituents, including electron-donating methoxy (B1213986) groups on the migrating fragment, suggests its potential applicability. rsc.org

The table below presents data on the phosphite-mediated meta-C-H alkylation of isoquinoline with various migrating groups, illustrating the scope of this transformation.

Table 2: Phosphite-Mediated meta-C-H Alkylation of Isoquinoline

| Entry | Migrating Group (R) in N-R-isoquinolinium salt | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Benzyl | 4-Benzylisoquinoline | 65 | rsc.org |

| 2 | 4-Fluorobenzyl | 4-(4-Fluorobenzyl)isoquinoline | 71 | rsc.org |

| 3 | 4-Cyanobenzyl | 4-(4-Cyanobenzyl)isoquinoline | 75 | rsc.org |

| 4 | 4-Methoxybenzyl | 4-(4-Methoxybenzyl)isoquinoline | 62 | rsc.org |

| 5 | 1-Phenylethyl | 4-(1-Phenylethyl)isoquinoline | 66 | rsc.org |

| 6 | Cyclohexyl | 4-Cyclohexylisoquinoline | 55 | rsc.org |

Data sourced from a study on phosphite-mediated meta-C-H alkylation of isoquinolines. The yields are for isolated products.

Advanced Analytical Characterization and Quantification Methodologies for 8 Methylisoquinolin 5 Amine

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is indispensable for confirming the molecular structure of synthesized 8-Methylisoquinolin-5-amine. Each technique offers complementary information, and together they provide a comprehensive characterization of the compound's identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atomic connectivity and structure of this compound in solution.

¹H NMR Spectroscopy: Proton NMR provides detailed information about the number and electronic environment of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the methyl group protons, the amine protons, and the aromatic protons on the isoquinoline (B145761) core. The methyl group would appear as a singlet, while the aromatic protons would present as a series of doublets and triplets, with their coupling patterns revealing their positions relative to one another.

¹³C NMR Spectroscopy: Carbon NMR is used to determine the number of non-equivalent carbon atoms and to identify the carbon skeleton. libretexts.org The spectrum of this compound will display ten distinct signals corresponding to each carbon in the molecule. The chemical shifts are influenced by hybridization (sp² for the aromatic ring, sp³ for the methyl group) and the electronic effects of the nitrogen atom and the amino substituent. libretexts.orgmdpi.com Carbonyl carbons in related structures, for instance, are typically found far downfield (170-220 ppm). libretexts.org

| Predicted ¹H and ¹³C NMR Data for this compound |

| ¹H NMR (Predicted) |

| Assignment |

| -CH₃ |

| -NH₂ |

| Aromatic-H |

| ¹³C NMR (Predicted) |

| Assignment |

| -CH₃ |

| Aromatic C-H |

| Aromatic C-N |

| Aromatic C-NH₂ |

| Aromatic Quaternary C |

2D-NMR Spectroscopy: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguous assignment of the ¹H and ¹³C signals. ipb.pt A COSY spectrum establishes correlations between protons that are coupled to each other, helping to trace the connectivity of the aromatic protons. libretexts.org The HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is essential for confirming the placement of the methyl group at the C8 position and the amine group at the C5 position by showing correlations between the methyl protons and adjacent ring carbons, and between aromatic protons and the carbons of the fused ring system. ipb.ptlibretexts.orgnih.gov

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the compound's elemental formula. semanticscholar.org For this compound, HRMS would be used to confirm that the experimental mass corresponds to the calculated exact mass of the molecular formula C₁₀H₁₀N₂. nih.govnih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is well-suited for analyzing polar molecules like amines, as it typically produces an intact protonated molecular ion with minimal fragmentation. theanalyticalscientist.com In positive ion mode, this compound is expected to show a prominent signal corresponding to the [M+H]⁺ ion. This technique is often coupled with liquid chromatography (LC-MS) for sample analysis. bldpharm.com

| Mass Spectrometry Data for this compound |

| Parameter |

| Molecular Formula |

| Average Molecular Weight |

| Exact Mass (for HRMS) |

| Expected ESI-MS Ion ([M+H]⁺) |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. nih.gov For this compound, the IR spectrum provides clear evidence for its key structural features.

N-H Stretching: Primary amines are characterized by a pair of medium-intensity absorption bands in the region of 3300-3500 cm⁻¹. libretexts.org These two bands arise from the symmetric and asymmetric stretching vibrations of the N-H bonds in the amino group.

C-H Stretching: The spectrum will also show absorptions corresponding to C-H stretching. Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while the sp³ C-H stretches of the methyl group appear just below 3000 cm⁻¹.

C=C and C=N Stretching: The aromatic isoquinoline ring system will give rise to a series of sharp absorption bands in the 1450-1650 cm⁻¹ region, corresponding to the C=C and C=N bond stretching vibrations.

| Characteristic IR Absorptions for this compound |

| Functional Group |

| Primary Amine (-NH₂) |

| Aromatic Ring |

| Methyl Group (-CH₃) |

| Aromatic Ring |

UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems. msu.edu The isoquinoline core of this compound is an extended chromophore, making the compound strongly absorbent in the UV region. The spectrum is expected to display multiple absorption bands corresponding to π→π* electronic transitions within the aromatic system. researchgate.net The exact position and intensity of the maximum absorbance (λmax) can be influenced by solvent polarity.

Chromatographic Techniques for Purity and Separation

Chromatographic methods are the gold standard for separating this compound from starting materials, byproducts, or other impurities, and for quantifying its purity.

HPLC and UPLC are powerful analytical techniques used to separate, identify, and quantify components in a mixture. pjoes.com For this compound, a reversed-phase method is typically employed. This involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase. The compound is separated based on its hydrophobicity, and its purity is determined by integrating the area of its corresponding peak in the chromatogram. UPLC, which uses smaller particle sizes in the column, offers higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. scielo.brwaters.com These methods are frequently coupled with mass spectrometry (LC-MS/MS) for enhanced detection and identification capabilities. scielo.brmdpi.com

| Typical HPLC/UPLC Method Parameters for Amine Analysis |

| Parameter |

| Technique |

| Column |

| Mobile Phase A |

| Mobile Phase B |

| Gradient |

| Flow Rate |

| Column Temperature |

| Detection |

| Injection Volume |

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. For an amine compound like this compound, GC offers high resolution and sensitivity, making it suitable for purity assessment and quantification of residual amounts in reaction mixtures.

The analysis of amines by GC can present challenges, such as peak tailing due to the interaction of the basic amine group with acidic silanol (B1196071) groups on standard silica-based columns. To overcome this, specialized columns are employed. Application-specific columns with a surface that is chemically altered to reduce the tailing of basic compounds are ideal for analyzing a wide variety of amines, including heterocyclic amines like this compound. Columns such as the Rtx-5 Amine, which feature a low-polarity phase (e.g., 5% diphenyl / 95% dimethyl polysiloxane), are designed to provide sharp, symmetrical peaks for basic compounds without the need for column priming.

A Flame Ionization Detector (FID) is commonly used for the quantification of organic analytes due to its robustness and wide linear range. For structural confirmation and analysis of complex mixtures, a mass spectrometer (MS) is coupled with the GC system (GC-MS).

The operational parameters for a GC analysis of this compound would be optimized to achieve good separation and peak shape. This includes adjusting the temperature program, carrier gas flow rate, and injector temperature. A typical analysis would involve dissolving the sample in a suitable organic solvent, injecting it into the GC, and recording the resulting chromatogram. The retention time of the compound is a characteristic feature under specific chromatographic conditions.

Table 1: Illustrative GC Parameters for Amine Analysis

| Parameter | Typical Value/Condition | Purpose |

| Column | Rtx-5 Amine (30 m x 0.53 mm ID, 3.00 µm) | Inert surface for improved peak shape of basic compounds. |

| Carrier Gas | Helium | Inert mobile phase. |

| Injector Temp. | 250 - 270 °C | Ensures complete and rapid vaporization of the sample. |

| Oven Program | 120 °C initial, ramp to 280 °C at 10 °C/min | Separates compounds based on their boiling points and column interactions. |

| Detector | Flame Ionization (FID) or Mass Spectrometry (MS) | FID for quantification, MS for identification. |

| Sample Prep. | Dilution in a polar aprotic solvent (e.g., DMF) | Ensures sample is suitable for injection. |

Note: The specific retention time for this compound is dependent on the exact experimental conditions and would need to be determined empirically.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a simple, rapid, and cost-effective chromatographic technique used for monitoring reaction progress, identifying compounds in a mixture, and determining sample purity. It operates on the principle of differential partitioning of components between a stationary phase (a thin layer of adsorbent on a plate) and a mobile phase (a solvent system).

For this compound, TLC is typically performed using a polar stationary phase like silica (B1680970) gel (SiO₂) or alumina (B75360) (Al₂O₃) on glass or aluminum plates. The choice of the mobile phase (eluent) is critical for achieving good separation. The polarity of the eluent is adjusted to control the migration of the compound up the plate. Given the polar amine group and the aromatic isoquinoline core, a solvent system of intermediate polarity is often a good starting point. Mixtures of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) are common. For basic compounds like amines, adding a small amount of a base such as triethylamine (B128534) or ammonia (B1221849) to the eluent can improve spot shape and prevent streaking by neutralizing acidic sites on the silica gel.

After the plate is developed, the separated spots are visualized. Since isoquinoline derivatives often fluoresce, visualization under UV light (at 254 nm or 365 nm) is a common non-destructive method. The position of the spot is quantified by its Retention Factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

Table 2: Example TLC Systems for Isoquinoline Derivatives

| Stationary Phase | Mobile Phase (Eluent System) | Visualization | Expected Rf Behavior |

| Silica Gel 60 F254 | Hexane:Ethyl Acetate (e.g., 7:3 v/v) | UV Light (254 nm) | Moderate Rf; adjustable by varying solvent ratio. |

| Silica Gel 60 F254 | Dichloromethane:Methanol (e.g., 95:5 v/v) | UV Light (254 nm), Iodine Vapor | Higher Rf for less polar impurities, lower Rf for more polar ones. |

| Alumina | Toluene (B28343):Acetone (e.g., 8:2 v/v) | UV Light (365 nm) | Alternative selectivity compared to silica gel. |

Note: The Rf value is highly dependent on the specific conditions (plate type, eluent composition, temperature, humidity). The Rf for this compound would be determined by running the compound alongside appropriate standards.

Biological Activities and Mechanistic Investigations of 8 Methylisoquinolin 5 Amine and Its Derivatives

In Vitro Antiproliferative and Anticancer Activity Studies

Derivatives of the isoquinoline (B145761) and quinoline (B57606) scaffold have demonstrated significant potential as antiproliferative and anticancer agents in numerous in vitro studies. Research into various substituted aminoisoquinolinequinones has revealed that modifications to the core structure can lead to potent activity against human tumor-derived cancer cell lines. For instance, a series of phenylaminoisoquinolinequinones were synthesized and evaluated for their antiproliferative effects on gastric (AGS), lung (SK-MES-1), and bladder (J82) cancer cell lines. nih.govnih.gov The results indicated that the position and electron-donating capacity of the substituted phenylamino (B1219803) group on the quinone nucleus caused remarkable differences in biological activity. nih.govresearchgate.net

Similarly, studies on chiral 2-methyl-5,6,7,8-tetrahydroquinoline-8-amine derivatives showed notable antiproliferative activity against a panel of cancer cells, including ovarian carcinoma (A2780), with IC50 values in the low micromolar range. semanticscholar.orgresearchgate.net Interestingly, the stereochemistry of these compounds was found to impact their biological effect, with different enantiomers exhibiting varying levels of potency. semanticscholar.org The collective findings suggest that the 8-aminoisoquinoline (B1282671) framework, including structures related to 8-methylisoquinolin-5-amine, serves as a valuable scaffold for developing novel anticancer agents. nih.govsemanticscholar.org

Table 1: Antiproliferative Activity of Selected Isoquinoline and Tetrahydroquinoline Derivatives

| Compound Class | Cell Line | IC50 (µM) | Source |

|---|---|---|---|

| Phenylaminoisoquinolinequinones | AGS (gastric) | Moderate to High Activity | nih.gov |

| Phenylaminoisoquinolinequinones | SK-MES-1 (lung) | Moderate to High Activity | nih.gov |

| Phenylaminoisoquinolinequinones | J82 (bladder) | Moderate to High Activity | nih.gov |

| Chiral 2-methyl-5,6,7,8-tetrahydroquinoline-8-amine derivatives | A2780 (ovarian) | 5.4 - 17.2 | semanticscholar.org |

| Chiral 2-methyl-5,6,7,8-tetrahydroquinoline-8-amine derivatives | HeLa (cervix) | Significant Activity | semanticscholar.orgresearchgate.net |

| Chiral 2-methyl-5,6,7,8-tetrahydroquinoline-8-amine derivatives | HT-29 (colorectal) | Significant Activity | semanticscholar.orgresearchgate.net |

A primary mechanism through which many quinoline and isoquinoline derivatives exert their anticancer effects is the inhibition of tubulin polymerization. mdpi.com Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cellular cytoskeleton involved in cell division. Compounds that disrupt this process can arrest the cell cycle, typically in the G2/M phase, and induce apoptosis (programmed cell death). mdpi.com

Several studies have identified quinoline-based compounds that act as potent tubulin polymerization inhibitors by binding to the colchicine (B1669291) binding site on the α/β-tubulin heterodimer. nih.govnih.gov For example, certain 2-chloro N-substituted amino quinolines and biarylaminoquinazolines have shown inhibitory activity comparable to established agents like combretastatin (B1194345) A-4. nih.govresearchgate.net The inhibitory concentration (IC50) for tubulin polymerization for some of these derivatives was found to be in the low micromolar range. nih.govresearchgate.net Molecular modeling and docking studies support the hypothesis that these molecules fit well within the hydrophobic features of the colchicine site. nih.gov The development of 5-aryltetrahydropyrrolo[1,2-a]quinoline-1(2H)-ones as a promising scaffold for novel tubulin polymerization inhibitors further highlights the potential of this mechanism for isoquinoline-related compounds. rsc.org

Table 2: Tubulin Polymerization Inhibition by Selected Quinoline Derivatives

| Compound Class | IC50 (µM) | Reference Compound | IC50 (µM) | Source |

|---|---|---|---|---|

| 2-chloro N-substituted amino quinolines (Compound 3b) | 13.29 | Colchicine | 9.21 | researchgate.net |

| 2-chloro N-substituted amino quinolines (Compound 3d) | 13.58 | Colchicine | 9.21 | researchgate.net |

| Biarylaminoquinazolines (Compound 2) | 4.0 | - | - | nih.gov |

| 5-aryltetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones (Compound 3c) | 5.9 (cell cycle arrest) | - | - | rsc.org |

The biological activity of certain isoquinoline derivatives, particularly isoquinolinequinones, is closely linked to their redox properties and donor-acceptor interactions. nih.govresearchgate.net The antiproliferative activity of phenylaminoisoquinolinequinones has been shown to be dependent on the electron-donating capacity of substituents on the phenylamino group. nih.gov These electronic properties, which can be evaluated through electrochemical methods to determine half-wave potentials, influence how the molecule interacts within the cellular environment. researchgate.net

Quinones are known to participate in redox cycling, which can lead to the generation of reactive oxygen species (ROS). mdpi.com This can induce oxidative stress, damage cellular components like DNA and proteins, and ultimately trigger cell death. mdpi.com The ability of aminoquinoline and aminoisoquinolinequinones to act as electron acceptors or donors is therefore a critical factor in their mechanism of action, directly impacting their potency as anticancer agents. nih.govresearchgate.net For example, one of the most active compounds in a tested series of phenylaminoisoquinolinequinones was found to be a potent inducer of mitochondrial membrane depolarization and cellular ROS production in ovarian carcinoma cells. semanticscholar.org

The anticancer activity of isoquinoline and quinoline derivatives often involves direct interaction with biological macromolecules like nucleic acids and proteins. nih.govnih.gov Many clinically effective antitumor compounds function by disrupting the structure of duplex DNA, thereby interfering with replication, repair, or transcription processes. nih.gov

Isoquinoline alkaloids such as berberine (B55584) and palmatine (B190311) have been shown to bind to various DNA structures, including B-DNA and G-quadruplex DNA. nih.gov This binding can stabilize DNA structures and inhibit the activity of enzymes like telomerase, which is crucial for the proliferation of cancer cells. nih.gov Derivatives of 8-hydroxyquinoline (B1678124) have also been studied for their DNA-binding capabilities. nih.gov Spectroscopic and gel electrophoresis studies have demonstrated that these compounds and their metal complexes can interact with plasmid and calf thymus DNA. nih.govmdpi.com Furthermore, these compounds can bind strongly to proteins such as human serum albumin (HSA), which is a key factor in their pharmacokinetic profiles. mdpi.com While some iron-bound 8-hydroxyquinoline derivatives can cause DNA strand breakage, others bind to DNA without inducing cleavage. nih.govmdpi.com These interactions are fundamental to their biological effects.

Antimicrobial and Antibacterial Activities

The 8-hydroxyquinoline scaffold and its derivatives are well-documented for their potent and broad-spectrum antimicrobial activities. nih.govelsevierpure.comscialert.netnih.gov These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.govnih.gov The parent compound, 8-hydroxyquinoline, exhibits strong inhibitory activity against resistant pathogens like Staphylococcus aureus and the fungus Candida albicans, with minimum inhibitory concentrations (MICs) comparable to the antibiotic ampicillin. elsevierpure.comscialert.netmahidol.ac.th

The introduction of different substituents onto the quinoline ring can significantly modulate this activity. For example, halogenated derivatives often display enhanced antigrowth activity against Gram-negative bacteria compared to the parent compound. nih.gov Similarly, new heterocyclic derivatives of 8-hydroxyquinoline have exhibited remarkable antibacterial activity, in some cases superior to standard antibiotics like Penicillin G. nih.gov The structure-activity relationship is crucial, as the nature and position of substituents (e.g., electron-donating vs. electron-withdrawing groups) can alter the spectrum and potency of the antimicrobial effect. nih.gov

Derivatives of 8-aminoquinoline (B160924) and 8-hydroxyquinoline have been systematically evaluated against a wide array of microbial strains. Studies have demonstrated their effectiveness against clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comnih.govnih.gov For instance, certain alkynyl isoquinolines show strong bactericidal activity against a plethora of Gram-positive bacteria, including MRSA and vancomycin-resistant strains. nih.gov

The antimicrobial potency is typically quantified by the minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. Research has shown that 8-hydroxyquinoline and its derivatives can have MIC values in the low micromolar or µg/mL range against various bacteria and fungi. nih.govscialert.netnih.govmdpi.com

Table 3: Minimum Inhibitory Concentration (MIC) of Selected Quinoline/Isoquinoline Derivatives against Various Microbial Strains

| Compound/Derivative Class | Microbial Strain | MIC | Source |

|---|---|---|---|

| 8-Hydroxyquinoline (8HQ) | S. aureus (Gram-positive) | 3.44-13.78 µM | nih.gov |

| 8-Hydroxyquinoline (8HQ) | C. albicans (Fungus) | 27.58 µM | scialert.netmahidol.ac.th |

| Halogenated 8HQ | Gram-negative bacteria | High antigrowth activity | nih.gov |

| Squaric Amide Derivative SA2 | MRSA (Gram-positive) | 4–8 µg/mL | mdpi.com |

| 8-Hydroxyquinoline derivative (Compound 5) | V. parahaemolyticus | 10⁻⁶ mg/mL | nih.gov |

| Quinoxaline derivative | MRSA | 1–4 µg/mL | nih.gov |

| Alkynyl Isoquinolines | S. aureus | 0.5 µg/mL | nih.gov |

The antimicrobial mechanisms of isoquinoline and quinoline derivatives are multifaceted. One proposed mechanism involves the disruption of bacterial cell membrane integrity and permeability. mdpi.comnih.gov For example, some naphthoquinone derivatives have been shown to increase the permeability of the cell membrane in both bacteria and fungi, leading to cell lysis. mdpi.com However, studies on certain alkynyl isoquinolines suggest their bactericidal activity is not mediated by membrane disruption but through other pathways. nih.gov

A key mechanism for some isoquinolines is the interference with essential biosynthetic pathways. Global proteomics and macromolecule biosynthesis assays have indicated that certain derivatives perturb both cell wall and nucleic acid biosynthesis in S. aureus. nih.gov Quinones are also known to possess redox activity, which can lead to the formation of superoxide (B77818) radicals and other ROS within bacterial cells. mdpi.com This oxidative stress can damage cellular proteins, lipids, and DNA, contributing to the bactericidal effect. mdpi.com Additionally, the ability of 8-hydroxyquinoline derivatives to chelate metal ions is considered a crucial aspect of their antimicrobial action, as it can disrupt essential metalloenzyme functions within the microbes.

Neuroprotective Potential and Associated Mechanisms

Isoquinoline alkaloids are recognized for their significant neuroprotective effects, which are attributed to a variety of mechanisms. Studies show that these compounds can protect neurons from damage and apoptosis, which are key pathological features in neurodegenerative diseases like Parkinson's, Alzheimer's, and cerebral ischemia. nih.govnih.gov

The primary neuroprotective mechanisms associated with isoquinoline derivatives include:

Anti-inflammatory Action: Many isoquinoline alkaloids exhibit anti-inflammatory properties by inhibiting key signaling pathways, such as the NF-κB pathway, and reducing the production of inflammatory mediators like TNF-α, cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS). nih.gov

Antioxidant Effects: Oxidative stress is a major contributor to neuronal damage. Isoquinoline derivatives can mitigate this by scavenging free radicals and enhancing the activity of antioxidant enzymes. nih.govmdpi.com The presence of aromatic hydroxyl groups in the alkaloid structure is reported to enhance this antioxidant activity. mdpi.com

Regulation of Autophagy and Calcium Homeostasis: Some derivatives can modulate autophagy, a cellular process for degrading and recycling damaged components, and regulate intracellular calcium levels to prevent overload, which can trigger cell death. nih.govresearchgate.net

Modulation of NRF2-KEAP1 Pathway: Alkaloid extracts rich in isoquinolines have been shown to regulate the NRF2-KEAP1 pathway, a critical regulator of cellular defense against oxidative stress. mdpi.comcumbria.ac.uk This regulation leads to a decrease in oxidative stress markers and an increase in antioxidant enzyme levels. cumbria.ac.uk

Anti-inflammatory Properties of Isoquinoline Derivatives

The isoquinoline core is a key feature in many compounds with potent anti-inflammatory activity. nih.gov These derivatives primarily exert their effects by modulating inflammatory signaling pathways, with the Nuclear Factor kappa-B (NF-κB) pathway being a principal target. nih.govresearchgate.net

One notable study on a novel isoquinoline derivative, CYY054c, demonstrated its ability to inhibit lipopolysaccharide (LPS)-induced NF-κB expression in macrophages. nih.gov This inhibition led to a significant reduction in the release of pro-inflammatory cytokines and enzymes. researchgate.netnih.gov Specifically, the derivative HSR1101, an N-(2-hydroxyphenyl) isoquinoline-1-carboxamide, was found to suppress the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) while also reversing the suppression of the anti-inflammatory cytokine IL-10. nih.gov This dual action of suppressing pro-inflammatory mediators and boosting anti-inflammatory ones highlights the therapeutic potential of this class of compounds.

The mechanism often involves preventing the phosphorylation of IκB, a key step that allows for the nuclear translocation of NF-κB and subsequent transcription of inflammatory genes. nih.gov

| Compound/Derivative | Target/Pathway | Effect | Reference |

|---|---|---|---|

| CYY054c | NF-κB Expression | Inhibited | nih.gov |

| CYY054c | TNF-α, IL-1β, IL-6 Release | Reduced | nih.gov |

| CYY054c | iNOS and COX-2 Expression | Reduced | nih.gov |

| HSR1101 | IL-6, TNF-α Production | Suppressed | nih.gov |

| HSR1101 | IL-10 Production | Reversed LPS-induced suppression | nih.gov |

**6.5. Enzyme and Receptor Modulation

The isoquinoline scaffold is a foundational structure for the development of potent inhibitors of Poly(ADP-Ribose) Polymerases (PARPs). PARP enzymes, particularly PARP-1, are activated by DNA breaks and play a crucial role in DNA repair and cell death pathways. nih.gov Isoquinolinone derivatives, which are structurally related to isoquinolinamines, have been identified as effective PARP-1 inhibitors. researchgate.net

These inhibitors typically function by mimicking the nicotinamide (B372718) portion of the PARP substrate, NAD+, thereby blocking the enzyme's catalytic activity. nih.gov This inhibition can lead to synthetic lethality in cancer cells with deficient DNA repair mechanisms (e.g., BRCA mutations) and has shown protective effects in conditions like myocardial infarction. nih.govmdpi.com For instance, the isoquinolindione BYK204165 was found to be highly selective for PARP-1 over PARP-2. nih.gov Certain isoquinolinone derivatives have demonstrated potent PARP-1 inhibition with IC₅₀ values in the micromolar range. researchgate.net

| Compound Class | Target Enzyme | Reported Activity | Reference |

|---|---|---|---|

| Isoquinolinone Derivatives | PARP-1 | Effective inhibition in the μM range | researchgate.net |

| Isoquinolindione BYK204165 | PARP-1 | 100-fold more selective for PARP-1 vs. PARP-2 | nih.gov |

| Quinoxaline Derivatives | PARP-1 | Potent inhibition with IC₅₀ values in the nM range | nih.gov |

To confirm that a bioactive compound, such as an this compound derivative, genuinely acts on its intended molecular target, a robust process of target identification and validation is essential. A key strategy in this process is the use of orthogonal assays. ucl.ac.ukcreative-biolabs.com

Orthogonal assays are two or more distinct methods that measure the same biological endpoint or molecular interaction through fundamentally different principles. revvitysignals.com This approach is critical for eliminating false positives that may arise from a single primary screen due to assay-specific artifacts, such as compound fluorescence or non-specific protein binding. creative-biolabs.comacs.org

For example, if a primary high-throughput screen (HTS) identifies a potential inhibitor based on a biochemical assay measuring enzyme activity, an orthogonal follow-up could involve:

Surface Plasmon Resonance (SPR): A biophysical technique to confirm direct binding between the compound and the target protein in a label-free manner. creative-biolabs.com

Cellular Thermal Shift Assay (CETSA): This method assesses target engagement within a cellular environment by measuring changes in protein thermal stability upon compound binding. mdpi.com

A Different Functional Assay: A cell-based assay that measures a downstream consequence of target inhibition, confirming the compound's effect in a more biologically relevant context.

By requiring a compound to show activity across multiple, methodologically distinct assays, researchers can have higher confidence that its observed biological effect is due to specific engagement with the intended target. revvitysignals.comacs.org

Structure-Activity Relationship (SAR) Analysis for Bioactivity Enhancement

Structure-Activity Relationship (SAR) analysis is a fundamental process in medicinal chemistry aimed at understanding how a molecule's chemical structure relates to its biological activity. drugdesign.org For the isoquinoline scaffold, SAR studies have provided valuable insights into which structural modifications can enhance desired pharmacological effects. koreascience.krnih.gov

Key findings from SAR studies on isoquinoline and related derivatives include:

Substitution Patterns: The position and nature of substituents on the isoquinoline ring are critical. For example, in a series of isoquinolin-1-ones, a 3-biphenyl-N-methyl substitution showed the most potent anticancer activity. nih.gov

Role of Specific Functional Groups: The presence of a carbonyl group in certain aminobenzophenones is suggested to be important for hydrogen bonding with a receptor site. drugdesign.org Similarly, the stereochemistry of substituents can dramatically alter potency, as seen in dimeric monoterpenoid quinoline alkaloids where the configuration at the C-3 position was the main determinant of antimycobacterial activity. mdpi.com

Conformational Locking: For PARP inhibitors, restricting the free rotation of the carboxamide moiety—a common feature in these inhibitors—by incorporating it into a bicyclic system can significantly enhance binding affinity and inhibitory activity. nih.gov

These principles suggest that the bioactivity of this compound could be systematically enhanced. Modifications to the methyl group at position 8 or the amine group at position 5, or the introduction of new substituents on the aromatic ring, could be explored to optimize interactions with specific biological targets.

Applications and Future Research Directions for 8 Methylisoquinolin 5 Amine Chemistry

8-Methylisoquinolin-5-amine as a Key Synthetic Intermediate for Diverse Chemical Entities

The strategic placement of the amino and methyl groups on the isoquinoline (B145761) core renders this compound a valuable building block for the synthesis of more complex molecules. Its utility as a synthetic intermediate stems from the reactivity of the amine group and the potential for functionalization of the heterocyclic ring system.

The primary amine at the C-5 position is a key handle for a wide array of chemical transformations. It readily participates in reactions such as:

Acylation and Sulfonylation: The amine can be converted into a diverse range of amides and sulfonamides. This is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR) by introducing various substituents that can modulate a compound's physicochemical properties and target-binding interactions. ijper.org For instance, reaction with various sulfonyl chlorides would yield a library of sulfonamide derivatives.

Diazotization: The amino group can be converted to a diazonium salt, a highly versatile intermediate. This salt can then undergo Sandmeyer-type reactions to introduce a variety of functional groups, including halogens, cyano, and hydroxyl groups, at the 5-position, dramatically expanding the synthetic possibilities.

Condensation Reactions: The amine can react with aldehydes and ketones to form Schiff bases or imines. evitachem.com These products can be further modified or used as key components in the construction of larger, more complex heterocyclic systems.

Classic isoquinoline synthesis methods, such as the Bischler-Napieralski or Pictet-Spengler reactions, are typically used to construct the core ring system itself. However, for a pre-formed molecule like this compound, the focus shifts to derivatization. The isoquinoline nitrogen can be quaternized, and the ring system can undergo various electrophilic substitution reactions, although the positions are directed by the existing substituents. This compound serves as a crucial starting material for creating libraries of novel compounds for screening and development.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents/Conditions | Resulting Functional Group | Purpose |

| Acylation | Acid Chlorides, Anhydrides | Amide | Introduce diverse R-groups, modulate properties |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide | Explore SAR, improve metabolic stability |

| Reductive Amination | Aldehydes/Ketones, Reducing Agent | Secondary/Tertiary Amine | Extend scaffold, alter basicity |

| Diazotization/Sandmeyer | NaNO₂, HCl; CuX | Halogen, Cyano, etc. | Introduce diverse functional groups |

| Cross-Coupling (Post-Halogenation) | Boronic Acids, Organostannanes (with Pd catalyst) | Aryl, Alkyl groups | Build molecular complexity |

Contribution to Lead Compound Identification and Optimization in Medicinal Chemistry

The isoquinoline framework is a well-established pharmacophore found in numerous approved drugs and clinical candidates. d-nb.infonih.gov Molecules containing this scaffold have shown a wide spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective effects. nih.gov this compound serves as an excellent starting point for both identifying new lead compounds and optimizing existing ones.

A "lead compound" is a molecule that shows promising biological activity against a specific target and serves as the foundation for drug development. frontiersin.org The process of hit-to-lead (H2L) and subsequent lead optimization involves systematically modifying the lead structure to enhance potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. nih.govedelris.com

The this compound scaffold contributes to this process in several ways:

Scaffold for Library Synthesis: Its versatile chemistry allows for the rapid generation of analog libraries. edelris.com By systematically varying the substituents, medicinal chemists can explore the SAR and identify key structural features required for biological activity.

Structural Mimicry: The isoquinoline core can mimic the structure of endogenous ligands, allowing it to interact with biological targets like enzymes and receptors. The methyl and amino groups provide specific points of interaction that can be optimized for enhanced binding affinity and selectivity.

For example, derivatives of amino-isoquinolines have been investigated as inhibitors of various kinases and other enzymes, where the amine group often forms a critical hydrogen bond in the active site.

Exploration of Novel Pharmacological Targets for Functional Analogues of this compound

A key direction in modern drug discovery is the identification of novel pharmacological targets. Functional analogues derived from this compound are being explored for their potential to interact with a variety of biological targets beyond the traditional ones associated with isoquinoline alkaloids.

Recent research on isoquinoline derivatives has identified several novel and promising targets:

Tubulin and V-ATPase: A recent study designed and synthesized isoquinoline derivatives that dually inhibited tubulin polymerization and V-ATPase. acs.org One lead compound, F10, demonstrated robust antiproliferative activity and was found to induce immunogenic cell death, suggesting a potential role in cancer immunotherapy. acs.org

Inosine-5′-monophosphate Dehydrogenase (IMPDH): In the search for new anti-tubercular agents, a class of 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues were identified as inhibitors of IMPDH in Mycobacterium tuberculosis. nih.gov This enzyme is crucial for the de novo purine (B94841) biosynthesis pathway, making it a vulnerable target. nih.gov Analogues of this compound could be synthesized to target this or similar enzymes in other pathogens.

HIV-related Targets: Isoquinoline derivatives have been investigated for their potential to interfere with various stages of the viral life cycle. nih.gov They can inhibit key viral enzymes or interfere with pathways like NF-κB, which are crucial for viral replication. nih.gov

The exploration for new targets often involves screening libraries of compounds against panels of enzymes, receptors, and cell-based assays. The structural diversity that can be generated from the this compound core makes it an ideal platform for such exploratory studies.

Development of Innovative Synthetic Methodologies for Structurally Complex Derivatives

As the demand for novel chemical matter grows, so does the need for innovative synthetic methods to create structurally complex and diverse molecules. The development of new reactions and strategies applicable to the this compound scaffold is an active area of research.

Key areas of methodological innovation include:

C-H Functionalization: Modern synthetic chemistry has seen a surge in methods for the direct functionalization of carbon-hydrogen (C-H) bonds. Applying these techniques to the isoquinoline core of this compound could allow for the introduction of new substituents at positions that are difficult to access through traditional methods, bypassing the need for pre-functionalized starting materials. d-nb.info

Diversity-Oriented Synthesis (DOS): DOS aims to efficiently generate collections of structurally diverse small molecules from a common starting point. scispace.com Using this compound as a starting scaffold, branching reaction pathways can be designed to create a wide variety of molecular frameworks, not just variations on the original isoquinoline ring. scispace.com This approach is powerful for exploring novel chemical space and identifying unexpected biological activities.

Flow Chemistry and Automation: The use of continuous flow reactors and automated synthesis platforms can accelerate the production of derivative libraries. edelris.com These technologies allow for precise control over reaction conditions, improved safety, and higher throughput, enabling the rapid exploration of SAR. edelris.com

Novel Cyclization Strategies: While the core is pre-formed, innovative cyclization reactions starting from derivatives of this compound can be used to build additional fused ring systems, leading to highly complex polycyclic structures.

These advanced synthetic strategies are crucial for moving beyond simple analogues and creating next-generation compounds with unique three-dimensional shapes and improved pharmacological properties. researchgate.net

Integration of Computational and Experimental Approaches for Rational Design of Bioactive Compounds

The synergy between computational modeling and experimental synthesis has become a cornerstone of modern drug discovery. frontiersin.org This integrated approach allows for the rational design of bioactive compounds based on the this compound scaffold, saving time and resources compared to traditional trial-and-error methods.

Computational tools are employed at various stages of the discovery process:

Virtual Screening: Large virtual libraries of potential this compound derivatives can be screened in silico against the three-dimensional structure of a biological target. edelris.com Molecular docking simulations predict the binding mode and affinity of each compound, helping to prioritize which molecules to synthesize and test experimentally. jmchemsci.com

Pharmacophore Modeling: If the structure of the target is unknown, a pharmacophore model can be built based on a set of known active compounds. This model defines the essential structural features required for activity. New derivatives of this compound can then be designed to fit this model.

ADMET Prediction: Computational models can predict the ADME properties of designed compounds before they are synthesized. frontiersin.org This helps to identify and eliminate molecules that are likely to have poor pharmacokinetic profiles early in the design cycle.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to study the electronic structure and reactivity of this compound and its derivatives. jchemrev.com This provides insights into the molecule's properties and can help rationalize experimental observations. jchemrev.com

This iterative cycle of computational design, chemical synthesis, and biological testing allows for a more efficient and targeted exploration of the chemical space around the this compound scaffold, accelerating the journey from a starting hit to a viable drug candidate. frontiersin.org

Q & A

Q. What are the common synthetic routes for preparing 8-Methylisoquinolin-5-amine?

- Methodological Answer : Synthesis typically involves halogenation and amination steps. For example:

- Halogenation : Use of methylating agents (e.g., methyl iodide) under reflux with a base (e.g., NaH) to introduce the methyl group at the 8-position.

- Amination : Nucleophilic substitution with ammonia or amines at the 5-position, often catalyzed by Pd or Cu in polar solvents like DMF or DMSO .

- Solvent selection (e.g., ethanol, dichloromethane) and temperature control (60–100°C) are critical for yield optimization and minimizing side reactions .

Q. How is the structure of this compound characterized?

- Methodological Answer :

- Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions and purity. For example, the methyl group at position 8 shows distinct upfield shifts in ¹H NMR (~δ 2.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₀H₁₁N₂ for this compound) .

- X-ray Crystallography : Resolves stereochemical ambiguities and confirms regioselectivity in substituted isoquinolines .

Q. What are the typical reactivity patterns of this compound?

- Methodological Answer :

- Electrophilic Substitution : The amino group at position 5 activates the ring for nitration or sulfonation, while the methyl group at position 8 directs meta-substitution.

- Cross-Coupling Reactions : Suzuki-Miyaura coupling at the 1-position (if unsubstituted) using Pd catalysts for biaryl synthesis .

- Oxidation : The methyl group can be oxidized to a carboxylic acid using KMnO₄ under acidic conditions .

Advanced Research Questions

Q. How to optimize the synthesis of this compound for scalability and purity?

- Methodological Answer :

- Continuous Flow Reactors : Improve reaction consistency and safety for large-scale halogenation steps .

- Catalyst Screening : Test Pd/Cu co-catalysts to enhance amination efficiency. For example, CuI/1,10-phenanthroline systems increase yields by 20–30% in analogous quinoline syntheses .

- Purification : Use column chromatography (silica gel, eluent: hexane/EtOAc) or recrystallization (ethanol/water) to achieve >95% purity .

Q. How to design experiments to evaluate the anticancer activity of this compound?

- Methodological Answer :

- In Vitro Assays :

- Cell Lines : Test against HeLa (cervical cancer) and MCF-7 (breast cancer) with IC₅₀ determination via MTT assays .

- Mechanistic Studies : Assess apoptosis (caspase-3/7 activation) and cell cycle arrest (flow cytometry for G2/M phase) .

- Control Compounds : Compare with 5-Fluoro-8-methylisoquinolin-3-amine to evaluate substituent effects on activity .

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Standardize Protocols : Ensure consistent cell culture conditions (e.g., serum concentration, passage number) and compound purity (HPLC ≥98%) .

- Dose-Response Curves : Use at least six concentrations to calculate accurate IC₅₀ values and reduce variability .

- Meta-Analysis : Compare datasets from analogous compounds (e.g., 5-Chloroisoquinolin-8-amine) to identify structure-activity trends .

Q. What computational methods are suitable for predicting the binding affinity of this compound to biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., topoisomerases) or receptors .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and Hammett constants .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.